molecular formula C9H14N2O B1466726 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine CAS No. 1492245-31-4

1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine

Cat. No.: B1466726
CAS No.: 1492245-31-4
M. Wt: 166.22 g/mol
InChI Key: WEUFVAVBSNJRGK-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h1-2,7-8H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUFVAVBSNJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine is a cyclic amine compound characterized by its unique structural features, including a cyclopentene moiety and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C9_9H14_{14}N2_2O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1492245-31-4

The biological activity of 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows it to bind effectively to these targets, influencing cellular processes.

Biological Activity Overview

Research indicates that compounds similar to 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, which may be linked to its structural characteristics that facilitate membrane disruption.
  • Anticancer Properties : Some azetidine derivatives have shown promise as MEK inhibitors, which are crucial in the treatment of hyperproliferative diseases like cancer .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to disease progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of azetidine derivatives found that modifications in the structure significantly influenced their effectiveness against pathogenic bacteria. For instance, compounds with hydrophobic and positively charged groups demonstrated enhanced antibacterial activity .

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Azetidine Derivative A8 µME. coli
Azetidine Derivative B4 µMS. aureus

Anticancer Activity

In vitro studies on similar cyclic amines have shown cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting structural similarities to 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine were evaluated for their activity against breast cancer (MCF7) and ovarian cancer cell lines, revealing significant cytotoxicity .

Cell LineIC50 (µM)Reference
MCF75
Ovarian2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine
Reactant of Route 2
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.